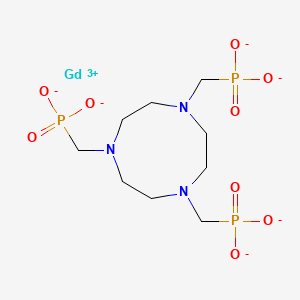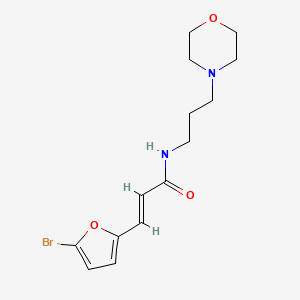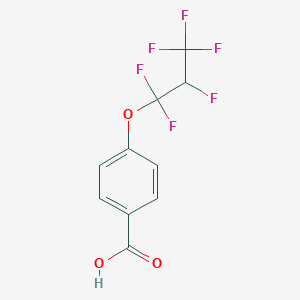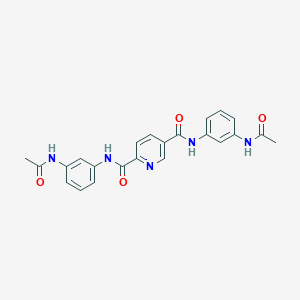
Gd-Notp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium-1,4,7-triazacyclononane-N,N’,N’'-tris(methylenephosphonic acid) is a complex compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a gadolinium ion chelated by a macrocyclic ligand containing three nitrogen atoms and three phosphonic acid groups. This structure imparts the compound with distinct chemical and physical properties, making it valuable in various applications, particularly in medical imaging and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium-1,4,7-triazacyclononane-N,N’,N’'-tris(methylenephosphonic acid) typically involves the macrocyclization of 1,4,7-triazacyclononane with methylenephosphonic acid groups. The process begins with the preparation of 1,4,7-triazacyclononane, which is derived from diethylene triamine through macrocyclization using ethylene glycol ditosylate . The resulting macrocyclic ligand is then reacted with gadolinium salts under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The large-scale synthesis also incorporates advanced purification techniques to remove any impurities and achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Gadolinium-1,4,7-triazacyclononane-N,N’,N’'-tris(methylenephosphonic acid) undergoes various chemical reactions, including:
Complexation Reactions: The compound readily forms complexes with various metal ions, enhancing its utility in different applications.
Substitution Reactions: The phosphonic acid groups can participate in substitution reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include gadolinium salts, ethylene glycol ditosylate, and diethylene triamine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and product stability.
Major Products Formed
The major products formed from these reactions include various gadolinium complexes, which are used in medical imaging and other applications. These complexes exhibit enhanced stability and bioavailability, making them suitable for use in vivo.
Applications De Recherche Scientifique
Gadolinium-1,4,7-triazacyclononane-N,N’,N’'-tris(methylenephosphonic acid) has a wide range of scientific research applications, including:
Biological Research: It is used in various biological studies to investigate cellular processes and molecular interactions.
Chemistry: The compound is employed in coordination chemistry studies to explore the properties and behavior of metal complexes.
Industry: It finds applications in the development of advanced materials and technologies, particularly in the field of nanotechnology.
Mécanisme D'action
The mechanism of action of gadolinium-1,4,7-triazacyclononane-N,N’,N’'-tris(methylenephosphonic acid) involves its ability to chelate metal ions and form stable complexes. The gadolinium ion in the complex interacts with water molecules, enhancing the relaxation rates of nearby hydrogen nuclei. This interaction improves the contrast in MRI images, making it easier to distinguish between different tissues and structures . The compound’s phosphonic acid groups also play a crucial role in stabilizing the complex and preventing the release of toxic gadolinium ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic complexing agent used in radiolabeling and MRI contrast agents.
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): Another macrocyclic ligand used in medical imaging and coordination chemistry.
Uniqueness
Gadolinium-1,4,7-triazacyclononane-N,N’,N’'-tris(methylenephosphonic acid) is unique due to its specific combination of gadolinium ion and phosphonic acid groups, which provide enhanced stability and bioavailability. This makes it particularly suitable for use in medical imaging applications, where stability and safety are paramount.
Propriétés
Numéro CAS |
121183-84-4 |
|---|---|
Formule moléculaire |
C9H18GdN3O9P3-3 |
Poids moléculaire |
562.4 g/mol |
Nom IUPAC |
[4,7-bis(phosphonatomethyl)-1,4,7-triazonan-1-yl]methyl-dioxido-oxo-λ5-phosphane;gadolinium(3+) |
InChI |
InChI=1S/C9H24N3O9P3.Gd/c13-22(14,15)7-10-1-2-11(8-23(16,17)18)5-6-12(4-3-10)9-24(19,20)21;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21);/q;+3/p-6 |
Clé InChI |
DIQGNQVERIPIGP-UHFFFAOYSA-H |
SMILES |
C1CN(CCN(CCN1CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] |
SMILES canonique |
C1CN(CCN(CCN1CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] |
Key on ui other cas no. |
121183-84-4 |
Synonymes |
gadolinium-1,4,7-triazacyclononane-N,N',N''-tris(methylenephosphonic acid) Gd-NOTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)
![4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide](/img/structure/B1227691.png)
![1,3-Dimethyl-5-[2-(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thiohydantoin](/img/structure/B1227692.png)
![2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B1227698.png)

![Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester](/img/structure/B1227700.png)
![3-(Methylsulfamoyl)benzoic acid [2-[(9-ethyl-3-carbazolyl)amino]-2-oxoethyl] ester](/img/structure/B1227702.png)




![2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester](/img/structure/B1227709.png)
![2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester](/img/structure/B1227710.png)
![4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide](/img/structure/B1227711.png)
